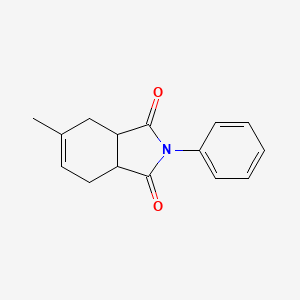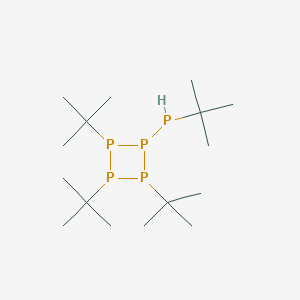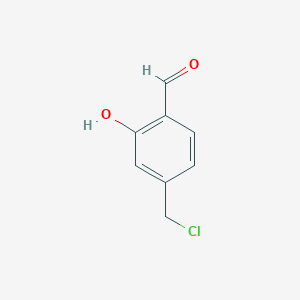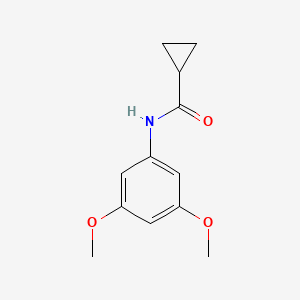![molecular formula C10H14O5 B14361252 [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol CAS No. 92720-69-9](/img/no-structure.png)
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring and a peroxide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol typically involves the reaction of 2,3-dimethoxyphenol with a suitable peroxide source under controlled conditions. One common method is the reaction of 2,3-dimethoxyphenol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, to form the desired peroxide compound. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the reactive peroxide intermediates and prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol can undergo various chemical reactions, including:
Oxidation: The peroxide linkage in the compound makes it susceptible to oxidation reactions, which can lead to the formation of different oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohol or phenol derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or phenols.
Applications De Recherche Scientifique
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound’s peroxide linkage makes it a potential candidate for studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its reactive peroxide group.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol involves its peroxide linkage, which can generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxyphenol: A precursor in the synthesis of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol.
Methoxyphenol Isomers: Compounds such as 2-methoxyphenol, 3-methoxyphenol, and 4-methoxyphenol share similar structural features but differ in the position of the methoxy group on the phenyl ring.
Dimethoxymethane: A related compound with methoxy groups but lacking the peroxide linkage.
Uniqueness
This compound is unique due to its combination of methoxy groups and a peroxide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and related fields.
Propriétés
| 92720-69-9 | |
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
1-(hydroperoxymethoxymethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O5/c1-12-9-5-3-4-8(10(9)13-2)6-14-7-15-11/h3-5,11H,6-7H2,1-2H3 |
Clé InChI |
AVDBXLSDXBKWRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)COCOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)

![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)

![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)




![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
